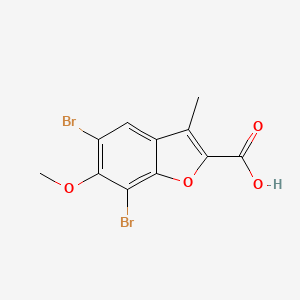
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- is a compound that belongs to the pyrrolopyrimidine class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- typically involves multiple steps. One common method includes the halogenation of pyrrolo[2,3-d]pyrimidine derivatives, followed by coupling reactions to introduce various functional groups . For instance, the synthesis of halogenated derivatives can be achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like NIS, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions typically yield halogenated pyrrolo[2,3-d]pyrimidine derivatives, while reduction reactions can yield reduced forms of the compound .
Applications De Recherche Scientifique
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antitubercular agent.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- involves its interaction with multiple molecular targets. It acts as a kinase inhibitor by binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2, thereby inhibiting their activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
- N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- is unique due to its multi-targeted kinase inhibition properties and its potential to induce apoptosis in cancer cells. Its ability to interact with multiple molecular targets makes it a promising candidate for further development in cancer therapy .
Propriétés
Numéro CAS |
22242-90-6 |
|---|---|
Formule moléculaire |
C12H15N5O4S |
Poids moléculaire |
325.35 g/mol |
Nom IUPAC |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C12H15N5O4S/c13-9-6-4(10(14)22)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)21-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,22)(H2,13,15,16) |
Clé InChI |
XZOKDXWQSCIKCM-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=S)N |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=S)N |
Synonymes |
NSC 105827 thiosangivamycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)
![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)

![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1227353.png)


![N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B1227359.png)
![3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)
![1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1227363.png)
![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![2-chloro-N-{3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene}acetamide](/img/structure/B1227368.png)
